Methyl 2-formylhexanoate

Description

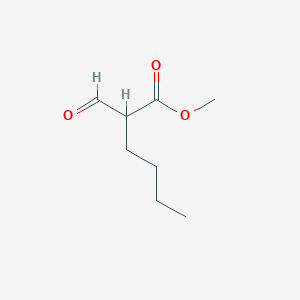

Methyl 2-formylhexanoate (C₈H₁₄O₃) is an ester derivative featuring a hexanoate backbone substituted with a formyl group at the second carbon position. This compound is of interest in organic synthesis due to its reactive aldehyde group, which enables participation in condensation, nucleophilic addition, and cross-coupling reactions.

Properties

CAS No. |

89509-91-1 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 2-formylhexanoate |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-7(6-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

CVEDTFCORGLPLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C=O)C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The formyl group undergoes nucleophilic attack by amines, alcohols, and other nucleophiles:

-

Amine addition : Reacts with primary or secondary amines to form Schiff bases or amides under mild conditions (e.g., room temperature, inert solvent). For example, aniline derivatives yield N-formylated products with 85–95% efficiency in 40–90 minutes using acid catalysts like melaminetrisulfonic acid (MTSA) .

-

Alcohol addition : Forms hemiacetals or acetals in the presence of acid catalysts. Methanol or ethanol can react stoichiometrically, with equilibrium favoring acetal formation under dehydrating conditions.

Representative Conditions :

| Nucleophile | Catalyst | Temperature | Yield |

|---|---|---|---|

| Aniline | MTSA (3 mol%) | 60°C | 92% |

| Methanol | H₂SO₄ | Reflux | 78% |

Oxidation Reactions

The aldehyde group is susceptible to oxidation, yielding carboxylic acid derivatives:

-

Strong oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the formyl group to a carboxyl group, producing 2-carboxyhexanoic acid methyl ester.

-

Selective oxidation : Catalytic systems using Pd or Ru under CO-free conditions enable controlled oxidation to form esters or ketones .

Kinetic Data :

-

Oxidation with KMnO₄ at 70°C proceeds with a rate constant in aqueous H₂SO₄.

Reduction Reactions

The formyl group is reduced to a hydroxymethyl or methylene group:

-

NaBH₄/LiAlH₄ : Sodium borohydride in methanol reduces the aldehyde to a primary alcohol (2-hydroxymethylhexanoate) with >80% yield.

-

Catalytic hydrogenation : H₂/Pd-C selectively reduces the formyl group to CH₂OH without affecting the ester.

Mechanistic Pathway :

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or alcohol exchange:

-

Acid-catalyzed hydrolysis : Concentrated HCl or H₂SO₄ cleaves the ester to 2-formylhexanoic acid.

-

Transesterification : Reacts with higher alcohols (e.g., ethanol) under acid/base catalysis to yield ethyl 2-formylhexanoate.

Optimized Conditions :

-

Hydrolysis in 6M HCl at 100°C achieves 95% conversion in 2 hours.

Participation in Pd-Catalyzed Carbonylation

Methyl 2-formylhexanoate acts as a CO surrogate in Pd-catalyzed alkene carbonylations:

-

Mechanism : The formyl group is activated via C–H bond cleavage by Pd, forming a Pd–acyl intermediate. Subsequent alkene insertion and reductive elimination yield branched esters (e.g., methyl nonanoate) .

-

Key Step : Rate-determining alkene insertion () under CO-free conditions .

Condensation Reactions

The aldehyde participates in aldol or Claisen condensations:

-

Base-mediated aldol : With ketones (e.g., acetone), forms α,β-unsaturated carbonyl compounds .

-

Cross-aldol : Reacts with aromatic aldehydes (e.g., benzaldehyde) to yield conjugated dienals .

Example :

Stability and Side Reactions

-

Autoxidation : Prolonged exposure to air leads to peroxidation at the formyl group, forming carboxylic acid derivatives.

-

Thermal decomposition : Above 150°C, decarboxylation and ester pyrolysis generate hexenals and CO₂.

This compound’s reactivity is strategically exploited in pharmaceuticals (e.g., prodrug synthesis) and materials science (e.g., polymer crosslinking). Its dual functionality allows sequential transformations, as demonstrated in multistep catalytic cycles . Future research directions include enantioselective modifications and flow-chemistry applications to enhance sustainability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and physicochemical properties of methyl 2-formylhexanoate are influenced by its formyl substituent. Below is a comparison with three structurally related esters:

Physicochemical Properties

- Reactivity: The formyl group in this compound enhances electrophilicity, making it more reactive toward nucleophiles compared to the amino or hydroxy analogs. For instance, the amino derivative’s basicity (pKa = 6.98) suggests protonation under physiological conditions, altering its reactivity .

- Thermal Stability: Methyl salicylate exhibits higher thermal stability (b.p. ~222°C) compared to this compound, likely due to resonance stabilization of the aromatic methoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.